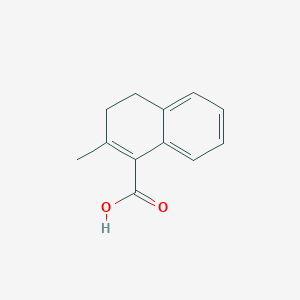

2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.22 .

Synthesis Analysis

The synthesis of dihydronaphthalenes, such as 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid, has been a topic of interest in various research studies . For instance, one method involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . Another method involves the cyclisation of methyl 2-aceto-4-phenylbutyrate in the presence of trifluoromethyl sulfonic acid (TFSA) to afford 1-methyl-2-carbomethoxy-3,4-dihydronaphthalene and 1-methyl-3,4-dihydronaphthalene-2-carboxylic acid .Chemical Reactions Analysis

Dihydronaphthalenes, including 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid, are known to undergo various chemical reactions. They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Cyclic Molecules

2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid: is a valuable starting material for synthesizing various biologically active cyclic molecules. These compounds play a crucial role in the development of new therapeutic agents due to their presence in natural products with medicinal properties .

Fluorescent Ligands for Estrogen Receptors

Derivatives of this compound are used as fluorescent ligands for estrogen receptors. This application is significant in the study of hormone action and the development of drugs for hormone-related diseases .

Hepatitis C NS5B Polymerase Inhibitors

The compound’s derivatives exhibit activity as inhibitors of the Hepatitis C NS5B polymerase. This makes them potential candidates for antiviral drugs against Hepatitis C, a major global health concern .

Aldosterone Synthase Inhibitors

Recent studies have identified dihydronaphthalene derivatives as potent and selective inhibitors of aldosterone synthase (CYP11B2). This is particularly important for the treatment of congestive heart failure and myocardial fibrosis .

Organic Synthesis Building Blocks

Dihydronaphthalenes, including 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid , are known as useful building blocks in organic synthesis. They can undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation to afford useful products .

Development of New Synthetic Methods

Efforts to discover new synthetic methods for the synthesis of dihydronaphthalenes, including 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid , are ongoing. These methods aim to improve yields and reduce by-products, enhancing the efficiency of chemical synthesis .

Mecanismo De Acción

Target of Action

Dihydronaphthalene derivatives, a class to which this compound belongs, have been found to interact with various targets such as the estrogen receptor and Hepatitis C NS5B polymerase . They have also been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2) .

Mode of Action

Based on the known interactions of similar dihydronaphthalene derivatives, it can be inferred that the compound may interact with its targets to modulate their activity .

Biochemical Pathways

Dihydronaphthalene derivatives have been found to influence various biochemical pathways, including those involving the estrogen receptor and Hepatitis C NS5B polymerase .

Result of Action

Similar dihydronaphthalene derivatives have been found to exhibit various biological activities, suggesting that this compound may also have significant molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid .

Propiedades

IUPAC Name |

2-methyl-3,4-dihydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCVVCHOXDUQMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one](/img/structure/B2986284.png)

![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)

![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)

![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)